N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
Description
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan-2-yl group, an ethyl linker, and a benzo[d][1,2,3]triazin-4-one-acetamide moiety. The compound’s structure combines electron-rich (furan) and electron-deficient (pyridazinone, triazinone) regions, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c26-17(12-25-19(28)13-4-1-2-5-14(13)21-23-25)20-9-10-24-18(27)8-7-15(22-24)16-6-3-11-29-16/h1-8,11H,9-10,12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZKESRLCHWPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure incorporates both furan and pyridazinone moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H17N5O3
- Molecular Weight : 357.36 g/mol
- CAS Number : 923074-03-7
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant activities such as:
- Anticancer Activity : Several studies have shown that derivatives of pyridazine and furan can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : The compound's structure suggests potential activity against a range of pathogens.
- Anti-inflammatory Effects : Similar compounds have been linked to modulation of inflammatory responses.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Receptors : The furan and pyridazinone moieties may interact with specific receptors involved in inflammatory and immune responses.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for tumor growth or pathogen survival.
- Modulation of Cellular Pathways : It may interfere with signaling pathways related to cell proliferation and apoptosis.
Case Studies
-
Anticancer Activity :
- A study demonstrated that similar compounds exhibited cytotoxic effects on breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as anticancer agents .
-
Antimicrobial Effects :
- Research on related pyridazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of clinically relevant antibiotics .
- Anti-inflammatory Properties :
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Furan + Pyridazine | Anticancer |
| Compound B | Furan + Triazole | Antimicrobial |
| Compound C | Pyridazine + Thiazole | Anti-inflammatory |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
*Estimated based on structural similarity; †Calculated using molecular formula.
Key Observations :
- Substituents on the acetamide linker (e.g., ethyl vs. methoxybenzyl) influence lipophilicity: the methoxybenzyl group in increases hydrophobicity compared to the ethyl linker in the target compound.
- Fluorine substitution in improves metabolic stability and membrane permeability relative to the furan group in the target compound .
Key Observations :
- The target compound likely requires multi-step synthesis involving amide coupling and heterocyclic ring formation.
- Palladium-catalyzed cross-coupling (e.g., in ) may be applicable for introducing the benzo-triazinone moiety.
- Room-temperature reactions with Cs₂CO₃ (as in ) offer efficiency advantages over traditional heating methods.
Pharmacological and Physicochemical Implications
Pharmacophore Analysis
- Benzo-triazinone: A rare motif; its electron-deficient nature may enhance binding to ATP pockets in kinases.
- Furan vs. Fluorophenyl : Furan’s oxygen atom may engage in hydrogen bonding, while fluorine in enhances lipophilicity and bioavailability .
Solubility and Bioavailability
- The target compound’s higher molecular weight (434.4 vs. 325.3–420.4 in analogues) may reduce solubility, necessitating formulation optimization.
- Ethyl linker vs. rigid aromatic substituents (e.g., in or ) could improve conformational flexibility, affecting target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
